2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine 2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20476980
InChI: InChI=1S/C13H8BrClN2/c14-10-4-1-3-9(7-10)12-8-17-6-2-5-11(15)13(17)16-12/h1-8H
SMILES:
Molecular Formula: C13H8BrClN2
Molecular Weight: 307.57 g/mol

2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC20476980

Molecular Formula: C13H8BrClN2

Molecular Weight: 307.57 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H8BrClN2
Molecular Weight 307.57 g/mol
IUPAC Name 2-(3-bromophenyl)-8-chloroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H8BrClN2/c14-10-4-1-3-9(7-10)12-8-17-6-2-5-11(15)13(17)16-12/h1-8H
Standard InChI Key GCKXSZXPTHJVOH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C2=CN3C=CC=C(C3=N2)Cl

Introduction

Structural Characteristics and Electronic Properties

The imidazo[1,2-a]pyridine scaffold is a bicyclic system comprising fused imidazole and pyridine rings. In 2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine, the bromophenyl group at position 2 and the chlorine atom at position 8 introduce significant electronic modulation. Bromine, a heavy halogen, increases molecular polarizability and enhances hydrophobic interactions, while chlorine’s electronegativity withdraws electron density, potentially stabilizing charge-transfer interactions .

Substituent Effects on Reactivity

Halogen substituents at aromatic positions influence both synthetic accessibility and biological activity. The 3-bromophenyl group facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further functionalization . Meanwhile, the 8-chloro substituent may sterically hinder interactions at the pyridine nitrogen, altering binding affinities to biological targets . Computational studies on analogous compounds suggest that such substitutions reduce π-π stacking interactions but enhance dipole-dipole interactions with protein residues .

Synthetic Methodologies

One-Pot Palladium-Catalyzed Synthesis

A landmark approach for synthesizing diarylimidazo[1,2-a]pyridines involves a one-pot, three-component reaction catalyzed by Pd(OAc)₂ under microwave irradiation . This method employs 2-aminopyridine, α-bromoketones, and aryl halides to construct the imidazo[1,2-a]pyridine core while introducing aryl groups at positions 2 and 3. For 2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine, adapting this protocol would require:

  • 2-Amino-5-chloropyridine as the starting material to introduce the 8-chloro substituent.

  • 2-Bromo-1-(3-bromophenyl)ethanone to install the 3-bromophenyl group.

Optimized conditions (160°C, 1 hour, 10 mol% Pd(OAc)₂) yield 66–84% of similar derivatives, suggesting feasibility for this compound .

Alternative Routes

Alternative strategies include:

  • Condensation reactions between 2-aminopyridines and α-haloketones, followed by halogenation.

  • Post-functionalization via C–H activation at position 3, though this requires directing groups .

Comparative Analysis with Structural Analogs

The table below contrasts key features of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine with related derivatives:

CompoundSubstituentsBiological Activity (MIC or IC₅₀)CLogPtPSA (Ų)
2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine3-BrPh, 8-ClUnder investigation~3.5*~40*
2-(4-Fluorophenyl)-imidazo[1,2-a]pyridine4-FPh8 µg/mL (MRSA) 2.840.3
3-Trifluoromethyl-imidazo[1,2-a]pyridine3-CF₃177 nM (TGF-β-R1) 3.279.8

*Estimated values based on analogous structures .

Challenges and Future Directions

Pharmacokinetic Optimization

High halogen content raises concerns about metabolic stability. While bromine enhances half-life, it may also increase hepatotoxicity risks. Balancing lipophilicity (CLogP 3–5) and polar surface area (tPSA 40–80 Ų) is critical for oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator